alpha-Artemether

Overview

Description

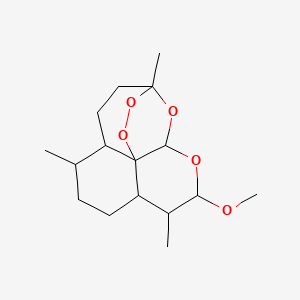

Alpha-Artemether (CAS 71939-51-0) is a compound structurally related to Artemether (CAS 71963-77-4), a methyl ether derivative of dihydroartemisinin used as a first-line antimalarial drug. This compound is primarily recognized as an impurity in Artemether production and is monitored during pharmaceutical quality control . Its molecular formula is C15H24O5, with a molecular weight of 284.35 g/mol . Unlike Artemether, which has a methyl group substitution, this compound’s structural distinction lies in its stereochemical configuration or reduced functional groups, though exact structural details remain unspecified in the provided evidence.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Artemether is synthesized from dihydroartemisinin, which is itself derived from artemisinin. The synthesis involves the methylation of dihydroartemisinin using methanol in the presence of an acid catalyst . The reaction conditions typically include a temperature range of 50-60°C and a reaction time of several hours.

Industrial Production Methods: On an industrial scale, this compound is produced through a similar synthetic route but with optimized conditions to ensure high yield and purity. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Artemether undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites, including dihydroartemisinin.

Reduction: Reduction reactions can convert this compound back to dihydroartemisinin under specific conditions.

Substitution: Substitution reactions involving the methoxy group can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, typically under mild conditions.

Major Products: The major products formed from these reactions include dihydroartemisinin and other artemisinin derivatives .

Scientific Research Applications

Malaria Treatment

Efficacy Against Plasmodium Species

Alpha-Artemether has been extensively studied for its efficacy in treating severe malaria caused by Plasmodium falciparum. Clinical trials indicate that it shortens parasite clearance time significantly compared to traditional treatments like quinine. A meta-analysis of 19 randomized controlled trials (RCTs) involving 2,874 participants showed that this compound reduced parasite clearance time by approximately nine hours (MD -9.03 hours, 95% CI -11.43 to -6.63) and fever clearance time by about three hours (MD -3.73 hours, 95% CI -6.55 to -0.92) .

Comparison with Other Treatments

| Treatment | Mortality Risk Ratio (RR) | Parasite Clearance Time (hours) | Fever Clearance Time (hours) |

|---|---|---|---|

| This compound | RR 0.59 (adults) | MD -9.03 | MD -3.73 |

| Quinine | RR 1.00 | Baseline | Baseline |

| Artesunate | RR 1.80 (adults) | Not significantly different | Not significantly different |

This table summarizes the comparative efficacy of this compound against other treatments for severe malaria.

Potential Diabetes Treatment

Recent studies have explored the possibility of repurposing this compound for diabetes treatment by promoting the transdifferentiation of pancreatic alpha cells into insulin-producing beta cells. Initial reports suggested that artemether could stimulate this process; however, subsequent research has refuted these claims, indicating no significant conversion of alpha cells to beta cells in experimental models . This highlights the importance of reproducibility in scientific research and the need for further investigation into the mechanisms involved.

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and reduce oxidative stress, which could have implications for treating various inflammatory conditions . However, clinical evidence supporting these effects remains limited.

Antiviral Activity

Emerging research indicates that this compound may exhibit antiviral properties against certain viruses, including hepatitis B and C viruses. Preliminary studies have shown that artemisinin derivatives can inhibit viral replication in cell cultures, suggesting a potential avenue for further exploration in antiviral therapy .

Case Study: Malaria Treatment Efficacy

A study conducted in Uganda involving 602 children with uncomplicated falciparum malaria compared the efficacy of artemether-lumefantrine with artesunate-amodiaquine. Results indicated a lower risk of recurrent parasitemia with artemether-lumefantrine (28.6% vs 44.6%) .

Case Study: Reproducibility in Diabetes Research

A follow-up study aimed at replicating earlier findings on alpha cell to beta cell conversion using artemether found no evidence supporting this transformation after extensive experimentation with mouse islets . This case underscores the critical nature of reproducibility in biomedical research.

Mechanism of Action

Alpha-Artemether exerts its effects by generating reactive oxygen species (ROS) within the malaria parasite. These ROS cause oxidative damage to the parasite’s cellular components, leading to its death . The compound targets the erythrocytic stages of Plasmodium falciparum by inhibiting nucleic acid and protein synthesis .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares alpha-Artemether with key artemisinin derivatives:

Key Observations :

- Molecular Differences : this compound shares the same molecular formula (C15H24O5 ) as dihydroartemisinin but differs from Artemether (C16H26O5 ) by the absence of a methyl group . This suggests it may represent an under-methylated byproduct or stereoisomer during synthesis.

- Role as Impurity : this compound is a critical impurity in Artemether formulations, requiring quantification via stability-indicating HPLC methods to ensure drug purity (recovery: 98–102%, RSD ≤ 0.05%) .

Analytical and Pharmacological Considerations

Analytical Challenges

- Chromatographic Separation : this compound co-elutes with Artemether in standard assays, necessitating optimized HPLC conditions for resolution. Linearity studies confirm method precision across concentrations (12,000–15,000 ppm) .

Pharmacological Profile

While Artemether and other derivatives (e.g., Artesunate, Arteether) are clinically validated antimalarials, this compound’s bioactivity remains uncharacterized in the provided evidence. Its classification as an impurity implies it lacks therapeutic utility and may require exclusion from final drug products .

Biological Activity

Alpha-Artemether is a derivative of artemisinin, primarily used in the treatment of malaria. Its biological activity extends beyond its antimalarial properties, influencing various physiological processes. This article explores the compound's biological activity, including its mechanisms of action, efficacy in malaria treatment, and potential effects on other cellular functions.

This compound exerts its antimalarial effects through several mechanisms:

- Inhibition of Plasmodium Parasites : The primary mechanism involves the generation of reactive oxygen species (ROS) upon activation by heme, which leads to damage to the parasite's proteins and membranes. This results in the death of the malaria parasite during its intraerythrocytic stage .

- Impact on Host Cells : Recent studies have indicated that this compound may influence host cell functions, particularly pancreatic islet cells. Research suggests that it does not promote transdifferentiation from alpha to beta cells, contradicting earlier hypotheses. Instead, it significantly downregulates key genes associated with beta cell identity and function, such as Ins1, Ins2, and Slc2a2 .

Efficacy in Malaria Treatment

This compound is commonly used in combination therapies for malaria due to its rapid action and effectiveness against Plasmodium falciparum. Comparative studies have shown:

- Clinical Efficacy : In a study involving 160 children with acute uncomplicated malaria, this compound combined with lumefantrine demonstrated a 100% adequate clinical and parasitological response (ACPR) on day 14 .

- Safety Profile : The compound has been reported to have a favorable safety profile with mild adverse events primarily involving gastrointestinal disturbances .

Table 1: Comparative Efficacy of this compound in Malaria Treatment

| Study | Treatment Regimen | ACPR Day 14 | Adverse Events (%) |

|---|---|---|---|

| Study A | AL (Artemether-Lumefantrine) | 100% | 11.9% |

| Study B | ASAQ (Artesunate-Amodiaquine) | 97.7% (PCR-corrected) | Not specified |

| Study C | AQC (Artesunate-Amodiaquine-Chlorpheniramine) | 100% | Not specified |

Case Studies and Research Findings

- Transdifferentiation Studies : A significant body of research has focused on the potential for this compound to induce transdifferentiation in pancreatic cells. However, a study found that while artemether treatment inhibited Arx expression, it did not result in any observed transdifferentiation from alpha to beta cells in mouse islets .

- Tissue Safety : Concerns have been raised regarding the safety of high doses of arteether (another derivative), which showed potential neurotoxic effects in animal studies. However, similar evidence for this compound remains limited .

- Long-term Efficacy : Longitudinal studies indicate that while initial treatment with this compound is highly effective, further research is necessary to understand long-term efficacy and resistance patterns among malaria parasites .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing alpha-Artemether to ensure batch-to-batch consistency in preclinical studies?

- Methodological Answer : Follow Good Laboratory Practice (GLP) guidelines for synthesis. Use high-purity starting materials (≥98% purity) and validate reaction conditions (e.g., temperature, solvent ratios) via HPLC-MS to confirm structural integrity . Document parameters such as yield, retention time, and spectral data (e.g., NMR, IR) for reproducibility. Include a table comparing key synthesis metrics across batches:

| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |

|---|---|---|---|---|

| Purity (%) | 98.5 | 98.7 | 98.3 | ≥98% |

| Yield (g) | 2.1 | 2.0 | 2.2 | 2.0–2.3 |

| Retention Time (min) | 12.3 | 12.4 | 12.2 | ±0.5 min |

Q. How should researchers design in vitro assays to evaluate this compound’s antimalarial efficacy while minimizing cytotoxicity?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure experiments. For cytotoxicity:

- Cell lines : Prioritize human hepatic (HepG2) and erythrocytic models to mimic metabolic and target-site activity.

- Dosage range : Test 0.1–100 µM, with IC50 calculations using nonlinear regression (e.g., GraphPad Prism).

- Controls : Include artemisinin derivatives as positive controls and solvent-only treatments as negative controls.

Advanced Research Questions

Q. What statistical approaches resolve contradictions in pharmacokinetic (PK) data for this compound across species (e.g., murine vs. primate models)?

- Methodological Answer : Apply mixed-effects modeling to account for interspecies variability. Key steps:

Data normalization : Adjust for body surface area or allometric scaling.

Parameter comparison : Use ANOVA or Bayesian hierarchical models to assess differences in AUC, Cmax, and half-life.

Sensitivity analysis : Identify outliers via Cook’s distance or leverage plots.

- Example : A study reporting conflicting bioavailability in mice (AUC = 450 ng·h/mL) vs. primates (AUC = 320 ng·h/mL) might attribute differences to metabolic enzyme expression (CYP3A4 vs. CYP2C19), requiring enzyme inhibition assays .

Q. How can researchers optimize LC-MS/MS methods to detect this compound degradation products in long-term stability studies?

- Methodological Answer :

- Column selection : Use C18 columns with 2.6 µm particle size for high resolution.

- Mobile phase : Acetonitrile/0.1% formic acid (70:30) at 0.3 mL/min.

- Detection : Monitor m/z 298.38 (parent ion) and degradation-specific fragments (e.g., m/z 192.1 for deoxyartemether).

- Validation : Follow ICH Q2(R1) guidelines for LOD (≤0.1 ng/mL), LOQ (≤0.3 ng/mL), and linearity (R² ≥0.995) .

Q. What strategies mitigate confounding variables in clinical trials assessing this compound combination therapies?

- Methodological Answer :

- Stratified randomization : Group participants by age, weight, and comorbid conditions (e.g., HIV coinfection).

- Blinding : Use double-blind protocols with placebo-controlled arms.

- Data adjustment : Apply multivariate regression to control for covariates (e.g., baseline parasitemia, genetic polymorphisms in drug metabolism).

Q. How do researchers validate novel biomarkers for this compound resistance in Plasmodium falciparum isolates?

- Methodological Answer :

Genomic sequencing : Target mutations in kelch13 (C580Y) or pfcoronin genes.

Phenotypic assays : Compare IC50 values in culture-adapted strains vs. field isolates.

Data integration : Use machine learning (e.g., random forests) to correlate genetic markers with treatment failure rates.

- Example : A 2024 study linked pfmdr1 amplifications to reduced susceptibility (IC50 increase from 2.1 nM to 8.7 nM), validated via CRISPR-Cas9 editing .

Q. Data Reporting and Compliance

Q. What are the minimum metadata requirements for publishing this compound research in compliance with pharmaceutical journals?

- Methodological Answer : Include:

Properties

IUPAC Name |

10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIRMFQILZOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860935 | |

| Record name | 10-Methoxy-3,6,9-trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals | |

CAS No. |

943595-08-2, 80581-45-9, 71963-77-4 | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, decahydro-10-methoxy-3,6,9-trimethyl-, radical ion(1-), (3R,5aS,6R,8aS,9R,10S,12R,12aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943595-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methoxy-3,6,9-trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTEMETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTEMETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 to 88 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 139 | |

| Record name | ARTEMETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.